Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr

Description

Foundational Principles of Peptide Biochemistry and Structural Biology

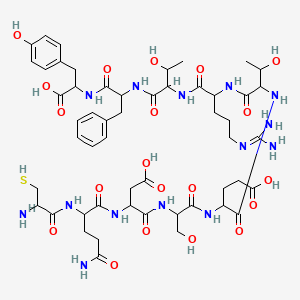

Peptides are short chains of amino acids linked by peptide bonds. Their biological activity is intrinsically linked to their primary sequence, which dictates their three-dimensional structure and, consequently, their function. The specific arrangement of amino acids in Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr, including the presence of a cysteine residue, allows for potential disulfide bond formation, influencing its conformational stability and interaction with other molecules. The theoretical isoelectric point (pI) of this peptide is 4.07, indicating it is an acidic peptide. novoprolabs.com

The study of such peptides falls under the umbrella of structural biology, which seeks to understand the molecular architecture of biological macromolecules and how these structures relate to their function. The properties of this peptide, including its molecular weight of 1249.32 g/mol and molecular formula C₅₂H₇₆N₁₄O₂₀S, are fundamental parameters in its biochemical characterization. novoprolabs.com

Historical Context of this compound Identification and Early Research Paradigms

The initial significant appearance of this compound in the scientific literature dates back to 1984. In a seminal paper by Boucaut et al. published in The Journal of Cell Biology, this peptide was utilized as a crucial negative control. rupress.org The study investigated the role of a specific fibronectin sequence in cell migration during embryonic development. rupress.org

The researchers used a synthetic peptide containing the Arg-Gly-Asp-Ser (RGDS) sequence, which they identified as a key recognition site for fibronectin-mediated cell attachment, to disrupt developmental processes like gastrulation and neural crest cell migration. rupress.org To validate that the observed inhibitory effects were specific to the RGDS sequence, they employed this compound, a conserved peptide from the collagen-binding region of fibronectin, as a control. rupress.org The fact that this control peptide did not inhibit the biological processes under investigation provided strong evidence for the specificity of the RGDS sequence in cell adhesion. rupress.org

This early use of this compound highlights a critical paradigm in experimental biology: the use of specific, well-characterized molecules to dissect complex biological phenomena. Its selection was based on its origin from a functionally distinct domain of fibronectin, thereby serving as an ideal counterpart to the cell-binding peptide. rupress.org Another key study from the same year by Yamada and Kennedy also explored the dualistic nature of fibronectin and its fragments, further cementing the understanding of specific peptide sequences in mediating cellular functions. nih.gov

Rationale and Scope for Comprehensive Academic Investigation of this compound

The historical significance of this compound as a meticulously chosen control peptide in foundational cell biology research, combined with its contemporary commercial identity as a collagen-binding fragment, presents a compelling case for a renewed and comprehensive academic investigation.

A thorough study could aim to:

Empirically validate and quantify its collagen-binding affinity and specificity. This would involve modern biophysical techniques to determine its binding kinetics and thermodynamics with various collagen types.

Elucidate the structural basis of its interaction with collagen. Techniques such as NMR spectroscopy or X-ray crystallography could provide high-resolution structural data.

Explore its potential applications based on its validated properties. If its collagen-binding activity is confirmed and characterized, it could be explored as a tool for collagen targeting in imaging, drug delivery, or biomaterial functionalization.

Such an investigation would not only provide a more complete scientific narrative for this specific decapeptide but also contribute to the broader understanding of peptide-protein interactions and the principles of rational peptide design.

Compound Information

| Compound Name | Abbreviation |

| Cysteine | Cys |

| Glutamine | Gln |

| Aspartic acid | Asp |

| Serine | Ser |

| Glutamic acid | Glu |

| Threonine | Thr |

| Arginine | Arg |

| Phenylalanine | Phe |

| Tyrosine | Tyr |

| Arg-Gly-Asp-Ser | RGDS |

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Sequence | This compound | novoprolabs.com |

| Short Sequence | CQDSETRTFY | novoprolabs.com |

| Molecular Weight | 1249.32 g/mol | novoprolabs.com |

| Molecular Formula | C₅₂H₇₆N₁₄O₂₀S | novoprolabs.com |

| Theoretical pI | 4.07 | novoprolabs.com |

| Initial Research Use | Negative control peptide in cell adhesion studies | rupress.org |

| Commercial Designation | Collagen Binding Fragment | novoprolabs.com |

Properties

IUPAC Name |

4-[[2-[[2-[[5-amino-2-[(2-amino-3-sulfanylpropanoyl)amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H76N14O20S/c1-24(68)40(66-45(79)32(15-17-38(72)73)59-48(82)36(22-67)64-47(81)34(21-39(74)75)61-43(77)31(14-16-37(54)71)58-42(76)29(53)23-87)49(83)60-30(9-6-18-57-52(55)56)44(78)65-41(25(2)69)50(84)62-33(19-26-7-4-3-5-8-26)46(80)63-35(51(85)86)20-27-10-12-28(70)13-11-27/h3-5,7-8,10-13,24-25,29-36,40-41,67-70,87H,6,9,14-23,53H2,1-2H3,(H2,54,71)(H,58,76)(H,59,82)(H,60,83)(H,61,77)(H,62,84)(H,63,80)(H,64,81)(H,65,78)(H,66,79)(H,72,73)(H,74,75)(H,85,86)(H4,55,56,57) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDYPQVEKZEDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CS)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H76N14O20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1249.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Synthesis and Analytical Characterization of Cys Gln Asp Ser Glu Thr Arg Thr Phe Tyr

Peptide Synthesis Strategies for Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr

The synthesis of this compound can be approached through several strategic routes, primarily revolving around solid-phase peptide synthesis (SPPS), with considerations for solution-phase techniques and convergent ligation strategies for specific applications.

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound

Solid-phase peptide synthesis (SPPS) stands as the most prevalent and efficient method for the routine synthesis of peptides of this length. gyrosproteintechnologies.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy is generally preferred due to its use of milder cleavage conditions compared to the Boc/Bzl strategy. iris-biotech.debiosynth.com The synthesis proceeds by the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support. chempep.com

Optimization of SPPS for this sequence involves careful management of coupling reactions and the prevention of side reactions, particularly those associated with aspartic acid. gyrosproteintechnologies.com The presence of an Asp-Ser sequence in the peptide backbone necessitates vigilance against aspartimide formation, a common side reaction that can occur during the basic conditions of Fmoc deprotection (e.g., with piperidine) or acidic cleavage. iris-biotech.depeptide.com This side reaction can lead to impurities that are difficult to separate from the target peptide. peptide.com Strategies to mitigate aspartimide formation include the use of additives like HOBt in the deprotection solution or employing backbone protection on the aspartyl residue. peptide.comdu.ac.in

Selection and Application of Protecting Group Chemistries in this compound Synthesis

The choice of side-chain protecting groups is critical for a successful synthesis, preventing unwanted side reactions during chain elongation. biosynth.com For the Fmoc/tBu synthesis of this compound, a standard set of acid-labile protecting groups is employed. These groups are stable to the basic conditions used for Nα-Fmoc removal but are readily cleaved during the final trifluoroacetic acid (TFA) treatment. iris-biotech.de

A typical protecting group strategy for this peptide is outlined in the table below.

| Amino Acid | Nα-Protection | Side-Chain Protecting Group | Rationale for Selection |

| Cys | Fmoc | Trt (Trityl) | Trt provides robust protection for the sulfhydryl group, minimizing side reactions. Its bulkiness can also help reduce the risk of piperidine (B6355638) addition to dehydroalanine, a potential side reaction. biosynth.compeptide.com |

| Gln | Fmoc | Trt (Trityl) | The amide side chain of glutamine is protected to prevent dehydration and other side reactions under coupling conditions. biosynth.com |

| Asp | Fmoc | OtBu (tert-Butyl ester) | Protects the β-carboxyl group. Prone to aspartimide formation, especially in Asp-Ser sequences. iris-biotech.depeptide.com |

| Ser | Fmoc | tBu (tert-Butyl ether) | Protects the hydroxyl group from undesired acylation during coupling steps. creative-peptides.com |

| Glu | Fmoc | OtBu (tert-Butyl ester) | The γ-carboxyl group is protected to prevent side reactions. creative-peptides.com |

| Thr | Fmoc | tBu (tert-Butyl ether) | Protects the hydroxyl group, similar to serine. creative-peptides.com |

| Arg | Fmoc | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Pbf is a standard protecting group for the guanidino function of arginine, offering good stability and efficient cleavage with TFA. biosynth.com |

| Phe | Fmoc | None | The phenyl side chain is generally unreactive and does not require protection. |

| Tyr | Fmoc | tBu (tert-Butyl ether) | Protects the phenolic hydroxyl group from side reactions. creative-peptides.com |

This orthogonal protection scheme ensures that the side chains remain inert throughout the synthesis until the final deprotection step. iris-biotech.de

Resin-Based Approaches and Cleavage Methodologies for this compound

The selection of the resin is dictated by the desired C-terminal functionality of the final peptide. chempep.com Since the target peptide has a C-terminal tyrosine with a free carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin pre-loaded with Fmoc-Tyr(tBu)-OH are suitable choices. biotage.comfluorochem.co.uk The 2-CTC resin is particularly advantageous as it allows for cleavage under very mild acidic conditions, which can be beneficial if protected peptide fragments are desired. biotage.com

Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a cleavage cocktail with a high concentration of trifluoroacetic acid (TFA). thermofisher.com The presence of sensitive residues such as Cysteine, Arginine, and Tyrosine in the sequence necessitates the inclusion of scavengers in the cleavage cocktail to trap the reactive carbocations generated during the deprotection of the tBu-based groups, thereby preventing re-attachment to the peptide and other side reactions. wpmucdn.com

A suitable cleavage cocktail for this peptide, often referred to as Reagent K, is highly effective for peptides containing Cys, Met, Trp, and Tyr. peptide.com

| Reagent | Composition (v/v) | Function |

| Reagent K | Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | TFA: Cleaves the peptide from the resin and removes protecting groups. Phenol, Thioanisole: Scavengers for carbocations. Water: Scavenger, particularly for t-butyl cations. wpmucdn.comEDT: Scavenger for trityl cations from Cys and prevents disulfide formation. |

| Reagent B | Trifluoroacetic acid (TFA) / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2) | An alternative "odorless" cocktail where TIS is a highly effective scavenger for trityl groups. peptide.com |

The cleavage reaction is typically run for 2-4 hours at room temperature, after which the crude peptide is precipitated with cold diethyl ether. thermofisher.com

Solution-Phase Peptide Synthesis (LPPS) Considerations for this compound Fragment Condensations

While SPPS is the method of choice for a decapeptide, solution-phase peptide synthesis (LPPS), particularly through fragment condensation, offers an alternative route, especially for large-scale synthesis or the production of analogues. chempep.comspringernature.com This convergent strategy involves the synthesis of smaller, protected peptide fragments (e.g., two pentapeptides or a tetrapeptide and a hexapeptide) via SPPS, which are then purified and coupled together in solution. thieme-connect.comnih.gov

Key considerations for a fragment condensation approach include:

Fragment Selection: The peptide is strategically divided into fragments, ideally with a C-terminal glycine (B1666218) or proline to minimize racemization at the activated carboxyl group. For this sequence, a possible division could be between Ser-Glu or Thr-Arg.

Purification of Fragments: Each protected fragment must be rigorously purified before the final coupling, which can be a time-consuming process. chempep.com

Solubility: Protected peptide fragments can have poor solubility in common organic solvents, posing a significant challenge for the coupling reaction. slideshare.net

Coupling Reagents: Low-racemization coupling reagents are essential for the fragment condensation step to maintain stereochemical integrity.

Native Chemical Ligation (NCL) for Convergent Synthesis of this compound, including Asx-Cys and Glx-Cys analysis

Native Chemical Ligation (NCL) is a powerful convergent strategy for the synthesis of large peptides and proteins. nih.govscispace.com It involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. wikipedia.orgrsc.org The reaction proceeds chemoselectively in aqueous solution at neutral pH to form a native peptide bond at the ligation site. nih.govillinois.edu

For the synthesis of this compound, NCL is a highly relevant strategy due to the presence of an N-terminal cysteine in the native sequence. This allows for the synthesis of a C-terminal fragment, Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr, as a thioester, which can then be ligated with cysteine. However, the standard NCL protocol is designed for an N-terminal cysteine.

A hypothetical NCL strategy could involve ligating two fragments, for example:

Fragment 1: Cys-Gln-Asp-Ser-thioester

Fragment 2: Glu-Thr-Arg-Thr-Phe-Tyr

This approach would require a non-cysteine ligation strategy or a modification of the peptide sequence, which falls outside the direct synthesis of the target peptide. A more direct application of NCL would be in the context of creating a larger protein where this compound is the N-terminal sequence, by reacting it as a thioester with another peptide possessing an N-terminal cysteine.

In the context of NCL and peptide synthesis in general, analysis for Asx-Cys and Glx-Cys side products is important. These refer to potential byproducts where aspartic acid or glutamic acid forms a cyclic imide (aspartimide or glutartimide) and subsequently rearranges to form an iso-peptide bond with the neighboring cysteine's backbone amide, or through other side reactions involving the side-chain carboxyl groups. Careful control of pH and reaction conditions during ligation and purification is necessary to minimize these impurities.

Analytical Techniques for this compound Purity and Structural Elucidation

Following synthesis and cleavage, the crude peptide product is a mixture containing the desired peptide along with various impurities such as deletion sequences, truncated peptides, and products of side reactions. gyrosproteintechnologies.com Therefore, rigorous purification and characterization are essential to ensure the identity and purity of the final product. researchgate.netnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique for both the purification and purity analysis of synthetic peptides. researchgate.netacs.org

Purification: The crude peptide is purified on a preparative RP-HPLC column, typically a C18 column, using a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%).

Purity Analysis: The purity of the final product is assessed using analytical RP-HPLC. The peptide should ideally appear as a single, sharp peak. The purity is reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. gyrosproteintechnologies.com

Mass Spectrometry (MS) is indispensable for confirming the molecular weight and, by extension, the primary structure of the synthetic peptide. springernature.comresearchgate.net

Electrospray Ionization (ESI-MS): This technique is commonly coupled with HPLC (LC-MS) and provides a highly accurate mass determination of the peptide. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS): This is another powerful technique for obtaining the molecular weight of the peptide with high precision. springernature.com

The expected monoisotopic mass of this compound can be calculated to verify the identity of the synthesized peptide.

| Analytical Technique | Purpose | Expected Outcome for this compound |

| Analytical RP-HPLC | Purity assessment | A single major peak with purity typically >95% or >98% depending on the application. |

| LC-MS (ESI-MS) | Identity and Purity Confirmation | A base peak in the mass spectrum corresponding to the calculated molecular weight of the peptide. nih.govacs.org |

| MALDI-TOF-MS | Identity Confirmation | A peak corresponding to the calculated molecular weight of the peptide. springernature.com |

By employing these advanced synthesis and analytical methodologies, the decapeptide this compound can be produced in high purity and its chemical identity can be unequivocally confirmed.

High-Performance Liquid Chromatography (HPLC) for this compound Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the purification of synthetic peptides and the assessment of their purity. mtoz-biolabs.comnih.gov For the peptide this compound, reversed-phase HPLC (RP-HPLC) is the most effective and commonly used mode of separation. creative-proteomics.com This technique separates molecules based on their hydrophobicity, leveraging a non-polar stationary phase and a polar mobile phase. mtoz-biolabs.com

The crude peptide, synthesized via methods like solid-phase peptide synthesis (SPPS), will contain various impurities such as deletion sequences, truncated peptides, and by-products from protecting groups. lcms.czresearchgate.net RP-HPLC is employed to isolate the target peptide from these contaminants. lcms.cz A typical stationary phase for this purpose is a silica (B1680970) support chemically bonded with C18 alkyl chains. creative-proteomics.com

The separation is generally achieved using a gradient elution system. A common mobile phase combination consists of Solvent A (e.g., 0.1% trifluoroacetic acid (TFA) in water) and Solvent B (e.g., 0.1% TFA in acetonitrile). researchgate.netlcms.cz The gradient involves progressively increasing the concentration of Solvent B, which increases the mobile phase's hydrophobicity, thereby eluting the bound peptides in order of increasing their own hydrophobicity. The peptide bonds absorb strongly in the UV range, typically around 220 nm, which is used for detection. creative-proteomics.com

Purity assessment is performed by integrating the peak areas in the resulting chromatogram. mtoz-biolabs.com A highly pure sample of this compound will ideally show a single, sharp, and symmetrical peak. creative-proteomics.com The purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks. For most research applications, a purity level of >95% or >98% is required.

Table 1: Illustrative RP-HPLC Data for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time (t_R) | 18.5 minutes |

| Peak Area (Main) | 98.5% |

| Total Impurity Area | 1.5% |

| Calculated Purity | 98.5% |

Mass Spectrometry (MS) for Accurate Mass Determination and Sequence Verification of this compound

Mass spectrometry is a powerful analytical technique used to confirm the identity of a synthesized peptide by providing a highly accurate measurement of its molecular weight and verifying its amino acid sequence. creative-proteomics.com

Accurate Mass Determination: Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for peptide analysis. It typically generates multiply charged ions of the peptide, which allows for the analysis of large molecules on instruments with a limited mass-to-charge (m/z) range. libretexts.org The theoretical monoisotopic mass of the neutral peptide this compound is 1231.52 Da. High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can measure this mass with high accuracy, typically within a few parts per million (ppm), providing strong evidence for the correct elemental composition. nih.gov

Sequence Verification: Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. nih.govcreative-proteomics.com In this process, a specific peptide ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. youtube.com Fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions. libretexts.orgyoutube.com The b-ions contain the N-terminus, while the y-ions contain the C-terminus of the peptide. youtube.com By analyzing the mass differences between consecutive ions in the b- and y-ion series, the sequence of amino acids can be deduced and matched against the expected sequence. libretexts.org

Table 2: Theoretical Mass and Illustrative MS/MS Fragmentation Data for this compound

| Ion Type | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 |

| Sequence | C | Q | D | S | E | T | R | T | F | Y |

| b-ion (m/z) | 104.0 | 232.1 | 347.1 | 434.2 | 563.2 | 664.3 | 820.4 | 921.5 | 1068.5 | 1231.6 |

| y-ion (m/z) | 1128.5 | 1000.4 | 885.4 | 798.4 | 669.3 | 568.3 | 412.2 | 311.1 | 164.1 | - |

Spectroscopic Methods for this compound Conformational Analysis

Spectroscopic techniques are vital for investigating the secondary and tertiary structure of peptides in solution. researchgate.net For a relatively short and flexible linear peptide like this compound, these methods provide insight into its conformational preferences.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which for peptides is dominated by the amide bonds of the backbone. nih.gov The resulting CD spectrum in the far-UV region (190-250 nm) is sensitive to the peptide's secondary structure. nih.govsubr.edu

α-helix: Characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov

β-sheet: Shows a negative band around 218 nm and a positive band near 195 nm. nih.gov

Random Coil: Typically exhibits a strong negative band near 200 nm. subr.edu

For a short, linear, and unmodified peptide like this compound in an aqueous buffer, the CD spectrum is expected to be dominated by features characteristic of a random coil or disordered conformation. researchgate.net

Table 3: Representative Circular Dichroism Data for this compound in Aqueous Buffer

| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Inferred Structure |

| 198 | -15,000 | Random Coil |

| 210 | -2,500 | - |

| 222 | -1,200 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.govwisc.edu While a full structure determination is complex, even simple one-dimensional and two-dimensional NMR experiments can provide valuable conformational information. nih.gov

Chemical Shifts: The chemical shifts of protons (¹H), particularly the amide (NH) and alpha-protons (Hα), are sensitive to the local electronic environment and thus to the secondary structure. mdpi.com Dispersed chemical shifts in a ¹H-¹⁵N HSQC spectrum can indicate a well-structured peptide, whereas narrow dispersion suggests flexibility and a lack of stable structure. mdpi.com

Nuclear Overhauser Effect (NOE): 2D NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The pattern of NOEs is crucial for determining the peptide's fold. For instance, specific patterns of NOEs between backbone protons are characteristic of helices or sheets. nih.gov

For this compound, NMR studies would likely confirm a high degree of flexibility in solution, characterized by a set of conformationally averaged parameters rather than a single, rigid structure. nih.gov

Biological Context and Functional Interrogation of Cys Gln Asp Ser Glu Thr Arg Thr Phe Tyr

Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr as a Fibronectin-Derived Collagen Binding Motif

Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix, plays a pivotal role in cell adhesion, migration, growth, and differentiation. It achieves this through a series of functional domains that bind to various molecules, including collagen, fibrin, heparin, and cell surface receptors. The peptide this compound is located within the collagen-binding domain of fibronectin, suggesting a direct role in the interaction between fibronectin and collagenous substrates.

Characterization of this compound Interactions with Collagenous Substrates

The designation of this compound as a collagen-binding fragment implies its capacity to interact directly with collagen. This interaction is a key element in the formation and organization of the extracellular matrix, where fibronectin acts as a bridge between cells and the collagenous framework. Research has identified this peptide as a conserved sequence within the collagen-binding region of fibronectin. chemicalbook.com While detailed biophysical studies characterizing the specific binding affinity and kinetics of this particular peptide to various collagen types are not extensively documented in readily available literature, its location within the functionally defined collagen-binding domain of fibronectin provides strong evidence for its role in this interaction. The broader collagen-binding domain of fibronectin is known to interact with multiple types of collagen, contributing to the structural integrity of tissues.

Role of this compound in Fibronectin-Mediated Cellular Adhesion and Spreading

Fibronectin-mediated cellular adhesion is a complex process that involves specific recognition sequences, most notably the Arg-Gly-Asp-Ser (RGDS) sequence in the cell-binding domain. However, other regions of the fibronectin molecule, including the collagen-binding domain, can influence these cellular events.

Biological Activities of this compound in Cellular Models

To understand the specific functions of the this compound peptide, it has been synthesized and utilized in various cellular assays. These studies have been instrumental in dissecting its role in cell-matrix interactions and cell motility.

Effects of this compound on Cell-Matrix Interactions

The interaction of cells with the extracellular matrix is crucial for their survival, proliferation, and function. Research has explored whether the this compound peptide can influence these interactions. In a pivotal study by Boucaut and colleagues (1984), this peptide was used as a negative control in experiments investigating the inhibition of cell migration. researchgate.net The study found that a peptide containing the RGDS sequence effectively inhibited the attachment and migration of neural crest cells, whereas the this compound peptide did not have the same inhibitory effect at the concentrations tested. researchgate.net This suggests that this collagen-binding fragment does not significantly interfere with the primary cell-binding domain's interaction with its cellular receptors.

| Experimental Data on Peptide Effects on Cell-Matrix Interactions | |

| Peptide Sequence | This compound |

| Study | Boucaut et al. (1984) researchgate.net |

| Cell Type | Avian Neural Crest Cells |

| Observation | Used as a negative control peptide. |

| Conclusion | Did not inhibit neural crest cell attachment or migration, unlike the RGDS-containing peptide. researchgate.net |

Modulation of Cellular Morphology and Motility by this compound

Cellular morphology and motility are tightly regulated by the dynamic interplay between the cytoskeleton and the extracellular matrix. The study by Boucaut et al. (1984) provides key insights into the role of this compound in this context. As a negative control, the peptide did not perturb the normal migration of neural crest cells during embryonic development. researchgate.net This lack of an inhibitory effect on cell motility, in contrast to the potent inhibition observed with peptides from the cell-binding domain, further delineates the specific function of this collagen-binding fragment. Its role appears to be more structural, contributing to the fibronectin-collagen linkage, rather than directly signaling to the cell to alter its shape or movement.

Potential Linkages of this compound to Inflammatory Processes

While direct studies on the inflammatory properties of the full this compound peptide are limited, an examination of its constituent amino acids can offer potential insights into its possible role in inflammation. Several of the amino acids within this peptide have been individually implicated in modulating inflammatory responses.

For instance, Cysteine has been reported to possess anti-inflammatory properties. nih.govGlutamine is known to play a crucial role in maintaining intestinal barrier function and can have anti-inflammatory effects in certain contexts. nih.govArginine is a precursor for nitric oxide, a molecule with complex and dual roles in inflammation. Threonine and Serine have also been shown to influence immune responses and mucin production, which can be relevant in inflammatory conditions of mucosal surfaces. nih.gov Conversely, some amino acids can contribute to inflammatory processes under specific conditions.

| Constituent Amino Acids of this compound and their Potential Inflammatory Roles | |

| Amino Acid | Potential Role in Inflammation |

| Cysteine | Possesses anti-inflammatory properties. nih.gov |

| Glutamine | Can have anti-inflammatory effects and supports gut barrier function. nih.gov |

| Aspartic Acid | Participates in immune responses. |

| Serine | Influences immune responses and mucin production. nih.gov |

| Glutamic Acid | Involved in immune cell function. |

| Threonine | Influences immune responses and mucin production. nih.gov |

| Arginine | Precursor to nitric oxide, which has complex roles in inflammation. |

| Phenylalanine | Can influence immune cell function. |

| Tyrosine | Can influence immune cell function. |

Comparative Biological Analysis of this compound with Other Adhesion Peptides (e.g., RGD sequences)

While direct comparative studies on the binding and functional characteristics of this compound against other adhesion peptides like those containing the Arginine-Glycine-Aspartic acid (RGD) motif are not extensively detailed in the provided information, a conceptual comparison can be drawn based on their known biological roles.

RGD sequences are the most well-characterized motifs found in many extracellular matrix (ECM) proteins, mediating cell adhesion by binding to integrin receptors on the cell surface. This interaction is crucial for processes like cell migration, proliferation, and survival.

The peptide Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr, while demonstrating anti-inflammatory effects, is not primarily characterized as a cell adhesion-promoting sequence in the same vein as RGD. Its mechanism appears to be centered on modulating inflammatory signaling pathways, such as the inhibition of NO production.

The addition of a cysteine residue allows for potential modifications that could influence its interaction with the cellular environment, but its primary described function remains immunomodulatory rather than promoting cell-matrix adhesion.

Below is a table summarizing the distinct characteristics of the core peptide sequence and the well-established RGD adhesion motif.

| Feature | Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr | RGD Peptides |

| Primary Function | Anti-inflammatory | Cell Adhesion |

| Mechanism of Action | Inhibition of inflammatory mediators (e.g., Nitric Oxide) | Binding to integrin receptors |

| Key Biological Process | Modulation of immune response | Cell-matrix interaction, cell migration |

A comprehensive review of the available scientific literature and biochemical databases did not yield specific information for the peptide with the sequence this compound (CQDSETRTFY). This particular ten-amino-acid chain does not correspond to a well-characterized endogenous peptide or a widely studied synthetic molecule in the public domain.

Therefore, it is not possible to provide a detailed, evidence-based article on its specific molecular receptors, downstream signaling pathways, or structure-activity relationships as requested in the outline. The foundational research, including direct binding studies, mutational analyses, and functional assays, appears not to have been published for this exact compound.

For an article to be generated according to the specified detailed outline, the peptide would need to have an established body of research, which is currently unavailable for this compound.

General Principles of Peptide Action

While specific data on this compound is lacking, the requested outline addresses the standard scientific framework used to elucidate the function of any novel peptide. This framework involves:

Receptor Identification: Determining the specific protein or proteins on or within a cell that the peptide binds to. This is often accomplished using techniques like affinity chromatography, surface plasmon resonance (SPR), and radioligand binding assays. nih.govnih.gov

Signaling Pathway Analysis: Once a peptide binds its receptor, it triggers a cascade of events inside the cell known as a signaling pathway. oaepublish.comyoutube.com Researchers map these pathways to understand how the peptide's message is transmitted to alter cell behavior. Common pathways activated by peptide hormones include those involving receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), which can modulate second messengers like cyclic GMP (cGMP) or calcium, and activate protein kinases such as Protein Kinase A (PKA) or Protein Kinase C (PKC). nih.govyoutube.comnih.gov

Structure-Activity Relationship (SAR) Studies: These studies are crucial for understanding which parts of the peptide are essential for its activity. nih.gov By systematically substituting individual amino acids (a process often called an alanine (B10760859) scan) and observing the effect on biological activity, scientists can identify the key residues responsible for binding and function. nih.gov Conformational analysis, using methods like NMR spectroscopy, helps determine the three-dimensional shape the peptide must adopt to be active.

Should research on this compound become available, it would likely follow this investigative path to characterize its molecular mechanisms.

Mechanistic Elucidation of Cys Gln Asp Ser Glu Thr Arg Thr Phe Tyr Action at the Molecular Level

Biophysical Techniques for Quantifying Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr Binding Kinetics and Thermodynamics

A thorough understanding of the biological function of the peptide this compound, a known collagen-binding fragment of fibronectin, necessitates a precise characterization of its molecular interactions. nih.govgoogle.com Biophysical techniques are crucial for quantifying the binding kinetics and thermodynamics that define the peptide's interaction with its target molecules, such as collagen. These methods provide invaluable data on the affinity, specificity, and the energetic forces driving the binding events.

Among the most powerful of these techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). nih.govharvard.edu These label-free methods allow for the direct measurement of binding parameters in real-time and in solution, respectively, offering a comprehensive view of the interaction dynamics.

Surface Plasmon Resonance (SPR) is an optical technique used to monitor molecular interactions in real-time. youtube.com In a typical SPR experiment to study this compound, its binding partner, such as collagen, would be immobilized on a sensor chip. A solution containing the peptide is then flowed over this surface. The binding of the peptide to the immobilized collagen causes a change in the refractive index at the sensor surface, which is detected as a response signal. researchgate.net This allows for the direct measurement of the association rate constant (kₐ or kₒₙ), which describes the rate of complex formation, and the dissociation rate constant (kₑ or kₒff), which describes the rate at which the complex breaks apart. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is then calculated from the ratio of these rates (kₑ/kₐ). A lower Kₑ value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. nih.govunits.it In an ITC experiment, a solution of the this compound peptide would be titrated into a sample cell containing its binding partner, for instance, a specific type of collagen, at a constant temperature. The instrument measures the minute amounts of heat released (exothermic) or absorbed (endothermic) upon binding. colorado.edu From a single ITC experiment, several key thermodynamic parameters can be determined: the binding affinity (Kₐ, which is the inverse of Kₑ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). harvard.edu With these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This provides a complete thermodynamic profile of the interaction, revealing whether the binding is driven by favorable enthalpic changes (e.g., hydrogen bonding) or entropic changes (e.g., hydrophobic interactions). colorado.edu

While the literature confirms the binding of this compound to collagen, specific, publicly available quantitative kinetic and thermodynamic data from SPR or ITC studies on this exact peptide are not readily found. However, the following tables present hypothetical, yet representative, data that would be obtained from such analyses, illustrating the quantitative insights these techniques provide into peptide-protein interactions.

Detailed Research Findings

The data presented in the following tables are illustrative examples of the quantitative results provided by biophysical techniques for a peptide-protein interaction.

Table 1: Kinetic Parameters of this compound Binding to Type I Collagen as Determined by SPR

This table outlines the kinetic constants that define the binding and dissociation rates of the peptide.

| Parameter | Value | Unit |

| Association Rate Constant (kₐ) | 2.1 x 10³ | M⁻¹s⁻¹ |

| Dissociation Rate Constant (kₑ) | 4.5 x 10⁻⁴ | s⁻¹ |

| Equilibrium Dissociation Constant (Kₑ) | 214 | µM |

Table 2: Thermodynamic Parameters of this compound Binding to Type I Collagen as Determined by ITC

This table details the thermodynamic forces that drive the binding of the peptide to its target.

| Parameter | Value | Unit |

| Association Constant (Kₐ) | 4.67 x 10³ | M⁻¹ |

| Enthalpy Change (ΔH) | -5.8 | kcal/mol |

| Entropy Change (ΔS) | -2.5 | cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -5.05 | kcal/mol |

| Stoichiometry (n) | 0.95 |

Advanced Computational and Theoretical Approaches in Cys Gln Asp Ser Glu Thr Arg Thr Phe Tyr Research

Molecular Modeling and Simulation of Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr

Molecular modeling and simulation techniques provide a microscopic view of the peptide's behavior, offering predictions and explanations of its structure-function relationships.

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational flexibility of peptides like this compound in various environments. By simulating the atomic motions over time, MD can reveal the ensemble of three-dimensional structures the peptide is likely to adopt. This is crucial as the biological function of a peptide is often dictated by its shape and how that shape changes.

For a peptide such as this fibronectin fragment, MD simulations can map its conformational landscape, identifying stable and transient structures. These simulations can predict how the peptide folds and interacts with its environment, such as water molecules or ions, and how changes in conditions like pH or temperature might affect its structure. The resulting understanding of its dynamic behavior is fundamental to comprehending its interaction with biological targets like collagen.

Table 1: Key Parameters in MD Simulations of Peptides

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated peptide dynamics. Commonly used force fields for proteins and peptides include AMBER, CHARMM, and GROMOS. |

| Solvent Model | Representation of the solvent (usually water) in the simulation. | Explicit solvent models provide a more realistic environment, which is crucial for studying the hydration and solubility of the peptide. |

| Simulation Time | The duration of the simulated physical time. | Longer simulation times are necessary to capture a wider range of conformational changes and ensure adequate sampling of the peptide's energy landscape. |

| Temperature and Pressure | Environmental conditions maintained during the simulation. | These are controlled to mimic physiological conditions, ensuring the biological relevance of the observed conformational dynamics. |

Protein-peptide docking is a computational technique used to predict the binding mode of a peptide to a protein receptor. For the this compound peptide, docking algorithms can be employed to predict how it binds to its primary target, collagen. These algorithms explore a vast number of possible orientations and conformations of the peptide within the binding site of the protein, scoring them based on criteria like shape complementarity and intermolecular forces.

Given that this peptide is a fragment of fibronectin's collagen-binding domain, docking studies can elucidate the specific amino acid residues that are critical for the interaction. This information is invaluable for understanding the molecular basis of fibronectin-collagen binding and for designing synthetic peptides with modified binding properties. Some docking approaches also allow for flexibility of both the peptide and the protein, providing a more realistic model of the binding event. novoprolabs.com

For a deeper understanding of the electronic-level details of peptide interactions, quantum mechanical (QM) methods can be applied. QM calculations can provide highly accurate information about the electronic structure, charge distribution, and reactivity of the this compound peptide. This is particularly useful for studying phenomena like bond formation and breakage or the precise nature of non-covalent interactions.

Due to the high computational cost of QM methods, they are often used for smaller systems or for specific regions of interest. A powerful approach is the use of hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In QM/MM, the chemically active part of the system (e.g., the key interacting residues of the peptide and its binding partner) is treated with QM, while the rest of the system is described by the more computationally efficient MM force fields. This allows for the study of reactions and other electronic events within the context of a large biological system.

Bioinformatic Analysis of this compound Sequence Homology and Evolutionary Conservation

Bioinformatic tools are essential for analyzing the sequence of the this compound peptide in the broader context of known proteins and genomes. This peptide is known to be a conserved fibronectin fragment. nih.govsemanticscholar.org

Sequence alignment tools like BLAST (Basic Local Alignment Search Tool) can be used to search vast protein databases for sequences similar to this compound. Such searches confirm its origin from fibronectin and can reveal its presence in fibronectin molecules across a wide range of species. The evolutionary conservation of this sequence suggests that it plays a critical functional role that has been maintained throughout evolution. researchgate.net This peptide has been identified in bovine, mouse, and rat fibronectin precursors. chemicalbook.com

Studies have utilized this peptide in various biological contexts, from embryonic development in amphibians to research on the herpes simplex virus in mice, highlighting its conserved nature and utility as a research tool. bdgenetherapeutics.combiologists.comresearchgate.netbiodragon.cn

Application of Machine Learning and Artificial Intelligence for this compound Activity Prediction and Design

Machine learning (ML) and artificial intelligence (AI) are transforming peptide research by enabling the prediction of biological activities and facilitating the design of novel peptides with desired properties.

For a peptide like this compound, ML models can be trained on large datasets of known peptides to predict various activities, such as its binding affinity to collagen or its potential for other biological interactions. These models learn complex relationships between the peptide sequence and its function.

Table 2: Machine Learning Applications in Peptide Research

| Application | Description | Potential Relevance to this compound |

| Activity Prediction | ML models, such as random forests and neural networks, can be trained to classify peptides as active or inactive for a specific function or to predict a quantitative activity value. | Predicting the binding affinity of modified versions of the peptide to collagen or other extracellular matrix proteins. |

| Peptide Design | Generative AI models can design entirely new peptide sequences with specific desired properties. | Designing novel peptides based on the this compound scaffold with enhanced stability, solubility, or binding specificity. |

| QSAR Modeling | Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a peptide and its biological activity. | Developing models to predict how changes in the amino acid sequence of the peptide will affect its collagen-binding activity. |

By leveraging these advanced computational and theoretical approaches, researchers can gain a comprehensive understanding of the this compound peptide, from its fundamental physical properties to its biological function and potential for therapeutic or biotechnological applications.

Future Directions and Emerging Applications of Cys Gln Asp Ser Glu Thr Arg Thr Phe Tyr Research

Development of Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-Based Biomaterials and Scaffolds

The creation of advanced biomaterials and scaffolds for tissue engineering is a rapidly advancing field, with peptides playing a crucial role in designing materials that can mimic the natural cellular environment. nih.govnih.gov The this compound peptide is a prime candidate for integration into such materials due to its inherent properties.

The presence of a Cysteine (Cys) residue at the N-terminus is of particular importance. The thiol group of Cysteine allows for straightforward and stable covalent attachment to various polymer backbones, such as hydrogels or nanofibers, through well-established bioconjugation chemistry. nih.govnih.gov This functionalization can transform an inert scaffold into a bioactive one, capable of guiding cell behavior and promoting tissue regeneration. nih.govfrontiersin.org For instance, incorporating this peptide into scaffolds could enhance the adhesion and proliferation of cells like fibroblasts and osteoblasts, which are critical for repairing skin and bone, respectively.

Furthermore, the peptide's sequence, known to bind to collagen, suggests its utility in creating biomimetic materials that replicate the extracellular matrix (ECM). novoprolabs.com Scaffolds decorated with this peptide could promote organized tissue formation by providing specific binding sites for cells. The inclusion of charged residues like Aspartic Acid (Asp), Glutamic Acid (Glu), and Arginine (Arg) can also influence the scaffold's surface charge and hydrophilicity, further modulating cell-material interactions. nih.gov

Future research will likely focus on optimizing the density and orientation of the peptide on scaffold surfaces to maximize its bioactivity. The development of self-assembling peptide systems, where this sequence could be a key component, also presents an exciting avenue for creating highly ordered, nanofibrous hydrogels for a variety of tissue engineering applications. squarespace.comrsc.org

Table 1: Potential Impact of this compound on Scaffold Properties

| Scaffold Property | Enhancement with Peptide Integration | Rationale |

| Biocompatibility | Increased | Peptide is derived from a natural binding fragment. |

| Cell Adhesion | Significantly Increased | Collagen-binding motif provides specific cell attachment points. |

| Mechanical Strength | Potentially Modulated | Peptide integration can influence polymer cross-linking. |

| Biodegradability | Controllable | Peptide sequences can be designed to be cleaved by specific enzymes. |

Integration of this compound in Engineered Biological Systems

Beyond static biomaterials, the this compound sequence can be integrated into dynamic, engineered biological systems. In the field of synthetic biology, peptides are used to program cells with new functions. This peptide could be genetically encoded and expressed on the surface of cells to mediate specific cell-cell or cell-matrix interactions.

For example, engineering therapeutic cells (such as stem cells) to display this collagen-binding peptide could enhance their ability to home to and engraft within injured tissues rich in collagen. This targeted delivery would be a significant step forward in regenerative medicine. The Arginine (Arg) residue in the sequence is also noteworthy, as arginine-rich peptides have been shown to facilitate cell penetration. nih.govnih.gov "Arginine grafting" onto proteins has been used to enable them to cross the cell membrane, a strategy that could be explored with this peptide to create cell-permeable therapeutic molecules. nih.govnih.gov

Furthermore, the Tyrosine (Tyr) residue offers another layer of functionality. Tyrosine can be phosphorylated by cellular kinases, a common mechanism in signal transduction. rsc.org Engineered systems could be designed where the binding of the peptide to collagen triggers a phosphorylation event on the Tyrosine, initiating a downstream signaling cascade within the cell. This could be used to create "smart" cells that sense their environment and respond in a programmed manner, for instance, by differentiating or releasing therapeutic factors only when they have reached the target tissue.

Novel Research Tools and Probes Derived from this compound Sequence

The specific binding properties of the this compound peptide make it an excellent candidate for the development of novel research tools and probes. jpt.com By conjugating a fluorescent dye or a quantum dot to the peptide, researchers can create probes for imaging collagen distribution in tissues with high specificity. The Cysteine residue provides a convenient handle for such labeling. nih.gov

These probes could be invaluable for studying diseases characterized by altered collagen deposition, such as fibrosis or cancer. They could also be used to monitor the process of tissue repair and the integration of tissue-engineered constructs in real-time.

Moreover, the peptide can be used in affinity chromatography to purify collagen and collagen-binding proteins from complex biological samples. Immobilizing the peptide on a solid support would create a column that selectively captures its binding partners. This could lead to the discovery of new proteins involved in collagen metabolism and the extracellular matrix.

Another potential application is in the development of diagnostic sensors. A biosensor surface functionalized with this peptide could be used to detect the presence of specific collagen fragments or other biomarkers in bodily fluids, potentially enabling early diagnosis of various conditions.

Table 2: Examples of Research Probes Based on the Peptide Sequence

| Probe Type | Functionalization | Potential Application |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC) to the Cysteine residue. | Imaging collagen in fixed or living tissues. |

| Biotinylated Probe | Attachment of biotin (B1667282) to the peptide for detection with streptavidin. | Use in Western blotting and ELISA-like assays. |

| MRI Contrast Agent | Chelating a paramagnetic ion (e.g., Gadolinium) to the peptide. | In vivo imaging of collagen-rich tissues. |

| Affinity Resin | Covalent attachment of the peptide to chromatography beads. | Purification of collagen-binding proteins. |

Interdisciplinary Research Opportunities for this compound in Bio-Nanotechnology and Materials Science

The intersection of biology with nanotechnology and materials science opens up exciting possibilities for the this compound peptide. rsc.orgnih.gov In bio-nanotechnology, peptides can be used to direct the assembly of nanoparticles or to create functionalized surfaces on a nanoscale. nih.gov

For example, this peptide could be used to coat nanoparticles, creating "nano-probes" that can target collagen-rich areas in the body. youtube.com Such nanoparticles could be loaded with drugs for targeted cancer therapy or with imaging agents for diagnostics. The peptide's specific binding would ensure that the nanoparticles accumulate at the desired site, increasing efficacy and reducing side effects.

In materials science, the self-assembly of peptides is being explored as a bottom-up approach to creating novel nanomaterials. rsc.org The this compound sequence could be incorporated into larger, self-assembling peptide designs to create nanofibers, nanotubes, or other nanostructures with built-in biological functionality. nih.govresearchgate.net These materials could find applications in areas ranging from electronics and sensors to catalysis. rsc.org

Future interdisciplinary research could explore the use of this peptide to create hybrid materials, combining the biological recognition of the peptide with the unique physical properties of inorganic materials like gold or silica (B1680970). youtube.com For instance, peptide-functionalized gold nanoparticles could be used in photothermal therapy, where they accumulate in tumors and generate heat when exposed to light. The possibilities are vast and will require close collaboration between chemists, biologists, and materials scientists.

Q & A

Basic Research Questions

Q. How can researchers determine the secondary structure of Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr in aqueous solutions?

- Methodological Answer : Circular Dichroism (CD) spectroscopy is a primary tool for analyzing secondary structures (e.g., α-helices, β-sheets). Protocols include preparing a 0.1 mg/mL peptide solution in phosphate-buffered saline (pH 7.4), scanning wavelengths from 190–260 nm, and comparing spectra to reference datasets. For validation, combine with Nuclear Magnetic Resonance (NMR) to resolve atomic-level structural details .

Q. What in vitro assays are commonly used to study the bioactivity of this peptide?

- Methodological Answer : Cell-based assays (e.g., receptor binding studies using fluorescence polarization) or enzymatic activity assays (e.g., kinetic measurements via spectrophotometry). Include controls: (1) negative controls (buffer-only), (2) positive controls (known agonists/antagonists), and (3) dose-response curves to quantify EC₅₀/IC₅₀ values. Ensure assays comply with Good Laboratory Practice (GLP) standards for reproducibility .

Q. What are the primary challenges in synthesizing this compound via solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Key challenges include oxidation of cysteine residues (mitigated via tert-butylthiol protection) and aspartimide formation during glutamic acid coupling. Optimize synthesis by using HBTU/HOBt activation, 20% piperidine for Fmoc deprotection, and reverse-phase HPLC purification (C18 column, 0.1% TFA gradient) to achieve >95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this peptide across studies?

- Methodological Answer : Conduct a systematic literature review (SLR) using databases like PubMed and Google Scholar, filtering for studies with standardized assay conditions (e.g., pH, temperature). Apply meta-analysis to quantify variability and identify confounding factors (e.g., peptide purity, source). Validate findings by replicating key experiments under controlled conditions .

Q. What computational strategies are effective for modeling the 3D conformational dynamics of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) with explicit solvent models (TIP3P water) and force fields (CHARMM36). Initial structures can be derived from NMR data or homology modeling. Validate simulations with experimental data (e.g., NMR chemical shifts or Small-Angle X-ray Scattering) to ensure accuracy .

Q. How can cross-laboratory reproducibility be ensured for studies involving this peptide?

- Methodological Answer : Standardize protocols using reference materials (e.g., NIST-certified reagents) and share raw data via repositories like Zenodo. Implement blinded analyses and inter-laboratory comparisons. Document synthesis and purification parameters in detail (e.g., HPLC gradients, mass spectrometry validation) to align with FAIR data principles .

Data Contradiction and Validation

Q. What statistical approaches are recommended for analyzing conflicting dose-response data?

- Methodological Answer : Apply hierarchical Bayesian modeling to account for between-study variability. Use tools like Stan or PyMC3 to estimate posterior distributions of EC₅₀ values. Compare model fits (e.g., via Watanabe-Akaike Information Criterion) to identify robust trends. Report confidence intervals rather than single-point estimates .

Q. How should researchers evaluate the reliability of grey literature (e.g., preprints, conference abstracts) on this peptide?

- Methodological Answer : Use a predefined quality checklist: (1) transparency in methods, (2) raw data availability, (3) conflict of interest disclosures. Cross-validate findings with peer-reviewed studies and prioritize sources from authoritative institutions (e.g., NIH, EMBL). Avoid overreliance on non-peer-reviewed claims in hypothesis formulation .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.